4-Hydroxydebrisoquine

Description

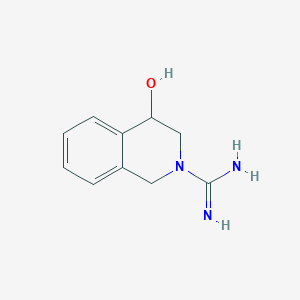

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFURXZANOMQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866753 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59333-79-8 | |

| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 4-Hydroxydebrisoquine in Drug Metabolism: A Technical Guide for Researchers

Foreword

In the intricate world of drug discovery and development, a profound understanding of drug metabolism is not merely advantageous; it is fundamental. The individual variability in response to xenobiotics is a critical factor that dictates therapeutic success or failure. Central to this variability is the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 standing out due to its significant genetic polymorphism. This guide provides a comprehensive technical overview of 4-hydroxydebrisoquine, the primary metabolite of debrisoquine. Although debrisoquine itself has limited clinical application today, its metabolite, 4-hydroxydebrisoquine, remains an indispensable tool for probing CYP2D6 activity. We will explore the biochemical intricacies of its formation, the profound impact of genetic variations on this metabolic pathway, and its practical application in phenotyping. This document is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of 4-hydroxydebrisoquine's role in pharmacogenetics.

Debrisoquine Metabolism: The Nexus of 4-Hydroxydebrisoquine and CYP2D6

Debrisoquine, historically used as an antihypertensive medication, serves as a classic probe substrate for the CYP2D6 enzyme. Its clinical significance has waned, but its utility in research remains paramount. The metabolic fate of debrisoquine is predominantly dictated by its conversion to 4-hydroxydebrisoquine.[1] This specific hydroxylation reaction is almost exclusively catalyzed by CYP2D6, rendering the formation of 4-hydroxydebrisoquine a highly specific and reliable indicator of this enzyme's in vivo function.

The metabolic ratio (MR), calculated from the urinary concentrations of debrisoquine and 4-hydroxydebrisoquine, is a cornerstone biomarker for determining an individual's CYP2D6 phenotype.[1] This quantitative measure of enzyme activity allows for the stratification of individuals into distinct metabolizer categories, a critical step in both clinical pharmacology and drug development.

Sources

A Historical Perspective on 4-Hydroxydebrisoquine Research: From a Pharmacological Quirk to a Cornerstone of Pharmacogenomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical narrative of the research surrounding 4-hydroxydebrisoquine, the principal metabolite of the antihypertensive drug debrisoquine. The discovery of its polymorphic formation not only explained unexpected clinical responses to debrisoquine but also heralded the dawn of pharmacogenomics. We will explore the key scientific milestones, from the initial clinical observations to the molecular elucidation of the genetic basis for this variability, and detail the experimental methodologies that underpinned these discoveries.

The Genesis of a Polymorphism: Early Clinical Observations with Debrisoquine

In the 1970s, debrisoquine was an antihypertensive agent whose clinical use was marked by significant inter-individual variability in efficacy and side effects. Some patients responded well to standard doses, while others experienced exaggerated hypotensive effects, suggesting differences in drug disposition. This clinical puzzle set the stage for a seminal discovery in drug metabolism.

A pivotal 1977 study by Mahgoub, Idle, Dring, Lancaster, and Smith was the first to systematically investigate the metabolism of debrisoquine.[1] They administered a single oral dose of debrisoquine to a cohort of volunteers and measured the urinary excretion of the parent drug and its primary metabolite, 4-hydroxydebrisoquine.[1] The results were striking: the ratio of debrisoquine to 4-hydroxydebrisoquine in the urine was not unimodally distributed. Instead, the population clearly segregated into two distinct groups: those who extensively metabolized the drug and those who were poor metabolizers.[1][2] This bimodal distribution was a strong indication of a genetically determined trait.[1] Family studies further supported this, suggesting that the 4-hydroxylation of debrisoquine was controlled by a single autosomal gene, with deficient metabolism being an autosomal recessive trait.[1][2]

This discovery of the debrisoquine hydroxylation polymorphism was a landmark event, providing one of the first clear examples of a genetic polymorphism significantly impacting drug metabolism and response in humans.[3][4]

Unmasking the Enzymatic Culprit: The Rise of Cytochrome P450 CYP2D6

The quest to identify the enzyme responsible for the polymorphic 4-hydroxylation of debrisoquine led researchers to the cytochrome P450 (CYP) superfamily of enzymes, known for their central role in drug metabolism.[5][6] Through a series of in vitro studies using human liver microsomes, it was established that the debrisoquine 4-hydroxylase activity was catalyzed by a specific P450 enzyme.[7] This enzyme required NADPH and was inhibited by carbon monoxide, characteristic features of cytochrome P450-mediated reactions.[7]

Further research, including protein purification and immunological methods, led to the isolation and characterization of the specific isozyme, initially termed P450db1 and later officially designated as CYP2D6.[3][8] It was demonstrated that individuals with the poor metabolizer phenotype had a functional deficiency of the CYP2D6 enzyme.[3] This deficiency was not due to the presence of an inhibitor but rather the absence of the CYP2D6 protein in the livers of poor metabolizers.[3]

The identification of CYP2D6 as the debrisoquine 4-hydroxylase was a critical step, as it was soon discovered that this enzyme was responsible for the metabolism of a wide array of clinically important drugs, including antiarrhythmics, beta-blockers, antidepressants, and neuroleptics.[8][9][10] This explained why the poor metabolizer phenotype had such broad clinical implications.

Delving into the Genome: The Molecular Basis of CYP2D6 Polymorphism

With the identification of CYP2D6, the focus of research shifted to the molecular genetics underlying the polymorphism. The gene encoding CYP2D6 was located on chromosome 22.[11][12] The advent of molecular cloning techniques allowed for the sequencing of the CYP2D6 gene and the identification of the genetic variations, or alleles, responsible for the different metabolizer phenotypes.[3][13]

It was discovered that the poor metabolizer phenotype is most commonly caused by the presence of two non-functional CYP2D6 alleles.[13][14] A variety of null alleles have been identified, resulting from:

-

Single Nucleotide Polymorphisms (SNPs): These can introduce premature stop codons or alter amino acid sequences in critical regions of the enzyme.

-

Gene Deletions: In some individuals, the entire CYP2D6 gene is deleted, leading to a complete absence of the enzyme.[12]

-

Aberrant Splicing: Mutations affecting the splicing of the pre-mRNA can lead to the production of a non-functional protein.[3]

Conversely, the ultrarapid metabolizer phenotype, characterized by an exceptionally high rate of debrisoquine metabolism, was found to be associated with the duplication or multiduplication of functional CYP2D6 alleles.[4][11] The CYP2D6 gene is now known to be highly polymorphic, with over 100 different alleles described, each contributing to the wide spectrum of metabolic capacities observed in the population.[14]

Ethnic and Population Variations

A significant aspect of 4-hydroxydebrisoquine research has been the characterization of interethnic differences in CYP2D6 allele frequencies. The prevalence of the poor metabolizer phenotype is approximately 5-10% in Caucasian populations.[3][15] In contrast, it is much lower in most Asian and African populations, at around 1-2%.[2][16] These population-specific differences in allele distribution have important implications for global medicine and drug development.[10]

From Research to Clinical Practice: Phenotyping and Genotyping Methodologies

The discovery of the debrisoquine polymorphism spurred the development of methods to identify an individual's metabolizer status, broadly categorized into phenotyping and genotyping approaches.

The Debrisoquine Phenotyping Test

The original method for determining an individual's metabolic capacity was the debrisoquine phenotyping test.[17][18] This in vivo test involves the administration of a single oral dose of debrisoquine, followed by the collection of urine over a specified period (typically 8 hours).[1][19] The concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine are then measured, and the metabolic ratio (MR) is calculated.

Metabolic Ratio (MR) = (Urinary concentration of debrisoquine) / (Urinary concentration of 4-hydroxydebrisoquine)

The MR provides a quantitative measure of an individual's CYP2D6 activity. A bimodal distribution of MR values is observed in a population, allowing for the classification of individuals into distinct phenotype groups.[2][4]

| Phenotype | Typical Metabolic Ratio (MR) | Description |

| Poor Metabolizer (PM) | > 12.6 | Significantly impaired metabolism. |

| Extensive Metabolizer (EM) | < 12.6 | "Normal" metabolic capacity. |

| Ultrarapid Metabolizer (UM) | Very low MR (e.g., < 0.1) | Markedly increased metabolic rate. |

Table 1: Debrisoquine Metabolic Ratio and Associated Phenotypes. The antimode, or the point of lowest frequency between the two peaks in the bimodal distribution, is typically around an MR of 12.6 in Caucasian populations, serving as the cutoff to distinguish between poor and extensive metabolizers.[2]

Experimental Protocol: Debrisoquine Phenotyping Test

-

Subject Preparation: Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the test.

-

Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered with water.[1]

-

Urine Collection: All urine is collected for a period of 8 hours following drug administration.[19]

-

Sample Processing: The total volume of urine is recorded, and an aliquot is stored at -20°C until analysis.

-

Analytical Measurement: The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][20][21][22]

-

Calculation of Metabolic Ratio: The MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine.

-

Phenotype Assignment: The subject's phenotype is determined based on the calculated MR and established cutoff values.

Analytical Methods for Debrisoquine and 4-Hydroxydebrisoquine

The evolution of analytical techniques has been crucial for the advancement of 4-hydroxydebrisoquine research. Early studies relied on methods like gas chromatography with flame-ionization or nitrogen-selective detection.[20] These were later largely superseded by more sensitive and specific methods such as:

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection became a widely used method for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine in urine.[21][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it a robust method for accurate quantification, especially when using deuterated internal standards.[7][23]

These advancements in analytical chemistry have enabled more precise and reliable phenotyping.

Genotyping Approaches

With the elucidation of the molecular basis of the CYP2D6 polymorphism, genotyping methods were developed to directly identify the specific alleles an individual carries. These methods, which analyze an individual's DNA, typically from a blood sample, include:

-

Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis: This was an early method used to detect specific SNPs that create or abolish restriction enzyme sites.[24]

-

Allele-specific PCR: This technique uses primers designed to specifically amplify certain alleles.

-

DNA sequencing: Direct sequencing of the CYP2D6 gene provides the most comprehensive information about an individual's genotype.

Genotyping offers the advantage of being a one-time test that is not influenced by co-administered drugs or the physiological state of the individual. It can predict an individual's metabolizer status with a high degree of accuracy.[17]

Clinical Significance and Broader Impact on Drug Development

The research on 4-hydroxydebrisoquine and the CYP2D6 polymorphism has had a profound and lasting impact on clinical pharmacology and drug development.[8][9]

Personalized Medicine

The ability to identify individuals with altered drug metabolism has been a major step towards personalized medicine.[5] For drugs that are substrates of CYP2D6, knowledge of a patient's metabolizer status can help to:

-

Optimize drug dosage: Poor metabolizers may require lower doses to avoid toxicity, while ultrarapid metabolizers may need higher doses to achieve a therapeutic effect.[25][26]

-

Predict adverse drug reactions: Poor metabolizers are at an increased risk of adverse effects from drugs that are cleared by CYP2D6.[17][18]

-

Avoid therapeutic failure: Ultrarapid metabolizers may not respond to standard doses of drugs that are inactivated by CYP2D6.[4]

This is particularly relevant for drugs with a narrow therapeutic index, such as certain antidepressants and antiarrhythmics.[8][25]

Drug-Drug Interactions

The understanding of CYP2D6's role in metabolism has also shed light on the mechanisms of many drug-drug interactions.[8] Drugs that are potent inhibitors of CYP2D6 can effectively "phenocopy" a poor metabolizer phenotype in an individual who is genetically an extensive metabolizer. This can lead to unexpected toxicity when a CYP2D6 substrate is co-administered.[27]

Implications for Drug Development

The lessons learned from 4-hydroxydebrisoquine research have fundamentally changed the process of drug development. It is now standard practice to:

-

Characterize the metabolic pathways of new drug candidates early in development.

-

Identify the specific CYP isozymes involved in a drug's metabolism.

-

Assess the potential for a new drug to be a substrate, inhibitor, or inducer of major CYP enzymes like CYP2D6.

This information is critical for designing informative clinical trials and for providing appropriate dosing recommendations in the drug's label.[5]

Conclusion: An Enduring Legacy

The historical journey of 4-hydroxydebrisoquine research is a testament to the power of observation, scientific inquiry, and the integration of clinical and basic science. What began as an investigation into the variable effects of an antihypertensive medication blossomed into the discovery of a major genetic polymorphism that has become a paradigm in the field of pharmacogenomics. The insights gained from studying the 4-hydroxylation of debrisoquine continue to inform our understanding of inter-individual differences in drug response and guide the development of safer and more effective medicines. The legacy of 4-hydroxydebrisoquine is not just in the scientific literature but in the ongoing effort to tailor drug therapy to the unique genetic makeup of each individual.

Visualizations

Caption: Metabolic pathway of debrisoquine to 4-hydroxydebrisoquine, primarily mediated by the CYP2D6 enzyme.

Caption: Experimental workflow for the debrisoquine phenotyping test.

Caption: Logical relationship between CYP2D6 genotype and the resulting metabolic phenotype.

References

- Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. (URL: )

- Meyer, U. A., Skoda, R. C., & Zanger, U. M. (1990). The Genetic Polymorphism of debrisoquine/sparteine Metabolism-Molecular Mechanisms. Pharmacology & Therapeutics, 46(2), 297–308. (URL: )

- Clinical significance of the sparteine/debrisoquine oxidation polymorphism. (1988). European Journal of Clinical Pharmacology, 34(4), 389-397. (URL: )

-

CYP2D6 - Wikipedia. (URL: [Link])

- Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17–28. (URL: )

- Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man. The Lancet, 310(8038), 584–586. (URL: )

-

GENETIC POLYMORPHISM OF CYP2D6. (URL: [Link])

- The genetic polymorphism of debrisoquine/sparteine metabolism--clinical aspects. (1987). Pharmacology & Therapeutics, 35(1-2), 1-18. (URL: )

-

Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. (2024). Gene2Rx. (URL: [Link])

-

A Review of the Important Role of CYP2D6 in Pharmacogenomics. (2021). Genes, 12(10), 1523. (URL: [Link])

- Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection. (1979).

-

Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs. (2002). British Journal of Clinical Pharmacology, 53(2), 111–122. (URL: [Link])

-

Genetic variations in cytochrome P450 (CYP) 2D6... : Drugs & Therapy Perspectives. (URL: [Link])

-

Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. (2009). Pharmacogenomics, 10(1), 17-28. (URL: [Link])

-

Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. (2003). Journal of Chromatography B, 791(1-2), 227-233. (URL: [Link])

-

The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. (1989). American Journal of Human Genetics, 45(3), 376–391. (URL: [Link])

-

Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology. (1993). Psychopharmacology Bulletin, 29(2), 249-254. (URL: [Link])

-

Selective deficiency of debrisoquine 4-hydroxylase activity in mouse liver microsomes. (1995). Biochemical Pharmacology, 50(10), 1615-1622. (URL: [Link])

-

Polymorphism of human cytochrome P450 2D6 and its clinical significance: Part I. (2009). Clinical Pharmacokinetics, 48(11), 689-722. (URL: [Link])

-

The Determination of Debrisoquine and its 4-Hydroxy Metabolite in Urine by Capillary Gas Chromatography and High Performance Liquid Chromatography. (1993). Journal of Liquid Chromatography, 16(6), 1309-1323. (URL: [Link])

-

Hydroxylation polymorphisms of debrisoquine and mephenytoin in European populations. (1990). European Journal of Clinical Pharmacology, 39(6), 533-537. (URL: [Link])

-

Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism. (1990). Proceedings of the National Academy of Sciences, 87(3), 943-947. (URL: [Link])

-

Debrisoquine – Knowledge and References. (URL: [Link])

-

Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver. (1982). British Journal of Clinical Pharmacology, 14(5), 637–645. (URL: [Link])

-

The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences. (2001). British Journal of Clinical Pharmacology, 52(1), 5-13. (URL: [Link])

-

A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population. (1980). Journal of Medical Genetics, 17(2), 102-105. (URL: [Link])

-

[Pharmacogenetics of antidepressant metabolism. Value of the debrisoquin test]. (1986). Encephale, 12(1), 37-41. (URL: [Link])

-

Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism. (1990). Clinical Pharmacology & Therapeutics, 48(4), 434-440. (URL: [Link])

-

Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. (1998). European Journal of Clinical Pharmacology, 53(5), 341-347. (URL: [Link])

-

Debrisoquine oxidative phenotyping and psychiatric drug treatment. (1989). European Journal of Clinical Pharmacology, 36(1), 53-58. (URL: [Link])

-

[Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology]. (1995). Psychiatria Polska, 29(1), 57-66. (URL: [Link])

-

A study of the debrisoquine hydroxylation polymorphism in a Nigerian population. (1980). Xenobiotica, 10(11), 811-818. (URL: [Link])

-

Polymorphic hydroxylation of debrisoquine in Ghanaians [proceedings]. (1979). British Journal of Pharmacology, 66(3), 431P. (URL: [Link])

-

3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. (2006). Drug Metabolism and Disposition, 34(7), 1163–1171. (URL: [Link])

-

3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. (2006). Drug Metabolism and Disposition, 34(7), 1163-1171. (URL: [Link])

-

3,4-Dehydrodebrisoquine, a Novel Debrisoquine Metabolite Formed from 4-Hydroxydebrisoquine That Affects the CYP2D6 Metabolic Ratio. (2006). Drug Metabolism and Disposition, 34(7), 1163-1171. (URL: [Link])

Sources

- 1. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. sequencing.com [sequencing.com]

- 6. gene2rx.com [gene2rx.com]

- 7. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The genetic polymorphism of debrisoquine/sparteine metabolism--clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymorphism of human cytochrome P450 2D6 and its clinical significance: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroxylation polymorphisms of debrisoquine and mephenytoin in European populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CYP2D6 - Wikipedia [en.wikipedia.org]

- 17. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Pharmacogenetics of antidepressant metabolism. Value of the debrisoquin test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of 4-Hydroxydebrisoquine: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction

4-Hydroxydebrisoquine is the principal urinary metabolite of the antihypertensive drug debrisoquine.[1] While debrisoquine itself has seen limited clinical use, the metabolic reaction that produces its 4-hydroxy derivative has become a cornerstone of pharmacogenetic research. The formation of 4-hydroxydebrisoquine is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, an enzyme responsible for the metabolism of approximately 25% of all clinically used drugs.[2][3][4]

Crucially, the gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in metabolic capacity.[2][3] This genetic variation results in distinct phenotypes, ranging from "poor metabolizers" (PMs) with no enzyme function to "ultrarapid metabolizers" (UMs) with exceptionally high activity.[3] Consequently, 4-hydroxydebrisoquine serves as a critical in vivo biomarker, and its quantitative analysis allows for the precise phenotyping of an individual's CYP2D6 status.

This technical guide provides a comprehensive characterization of 4-hydroxydebrisoquine, moving from its fundamental metabolic origins to detailed analytical protocols for its quantification. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this pivotal molecule in non-clinical and clinical research.

Metabolic Formation and Pharmacogenetic Significance

The clinical relevance of 4-hydroxydebrisoquine is inextricably linked to the enzyme that produces it, CYP2D6. The hydroxylation of debrisoquine at the 4-position is the defining reaction for assessing the functional status of this enzyme.

The Central Role of Cytochrome P450 2D6

Debrisoquine undergoes hydroxylation primarily at the 4-position of its alicyclic ring, a reaction catalyzed by CYP2D6 in the liver.[2][5] This metabolic pathway was one of the first to be identified as being under monogenic control, leading to the discovery of the debrisoquine/sparteine oxidation polymorphism.[2][3] While other minor metabolites such as 5-, 6-, 7-, and 8-hydroxydebrisoquine are also formed, the 4-hydroxy pathway is the most prominent and discriminative for CYP2D6 activity.[1]

Genetic Polymorphism and Phenotype Classification

Genetic variations in the CYP2D6 gene can lead to the production of enzymes with absent, reduced, normal, or increased activity.[6] This genetic diversity allows for the classification of individuals into distinct metabolic phenotypes:

-

Poor Metabolizers (PMs): Typically carry two null alleles, resulting in a lack of functional CYP2D6 protein.[3] Approximately 5-10% of Caucasians fall into this category.[2]

-

Intermediate Metabolizers (IMs): Possess one reduced-function allele and one null allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two functional alleles and are considered the "normal" metabolizer phenotype.[3]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme expression and metabolic capacity.[2][3]

This phenotypic variability has profound implications for drugs that are CYP2D6 substrates. PMs are at a higher risk of adverse effects due to drug accumulation, while UMs may experience therapeutic failure at standard doses due to rapid drug elimination.

The Metabolic Ratio (MR) as a Phenotyping Tool

The most reliable method for in vivo phenotyping of CYP2D6 activity is the calculation of the debrisoquine Metabolic Ratio (MR). This is determined by measuring the concentrations of the parent drug (debrisoquine) and its primary metabolite (4-hydroxydebrisoquine) in a urine sample collected over a specific period (typically 8 hours) after a single oral dose of debrisoquine.[2]

MR = [Urinary Debrisoquine] / [Urinary 4-Hydroxydebrisoquine]

The distribution of MR values in a population is bimodal, allowing for a clear distinction between phenotypes. In Caucasian populations, an antimode of 12.6 is used to differentiate PMs from EMs.[2]

-

Poor Metabolizers (PMs): MR > 12.6

-

Extensive Metabolizers (EMs): MR < 12.6

This phenotyping test provides a direct and inexpensive evaluation of an individual's metabolic capacity for CYP2D6 substrates.[2]

Further Metabolism of 4-Hydroxydebrisoquine

It is important for researchers to recognize that 4-hydroxydebrisoquine is not metabolically inert. It can undergo further biotransformation. Studies have identified 3,4-dehydrodebrisoquine as a novel metabolite formed from 4-hydroxydebrisoquine by microsomal activity.[7][8] Additionally, both debrisoquine and 4-hydroxydebrisoquine can be conjugated with glucuronic acid, a process that is also highly dependent on the individual's genotype.[7][8] The formation of these subsequent metabolites can influence the traditional MR, potentially explaining some of the intra-phenotype variability observed in CYP2D6 activity.[8]

Caption: Metabolic pathway of Debrisoquine.

Stereoselectivity of 4-Hydroxylation

A nuanced but critical aspect of 4-hydroxydebrisoquine characterization is the stereochemistry of its formation. Debrisoquine itself is an achiral molecule. However, the introduction of a hydroxyl group at the 4-position creates an asymmetric carbon center, leading to the formation of two distinct enantiomers: S(+)-4-hydroxydebrisoquine and R(-)-4-hydroxydebrisoquine.[9]

The causality behind studying this stereoselectivity lies in its ability to further probe the mechanism of CYP2D6. In extensive metabolizers (EMs), the 4-hydroxylation process is highly enantioselective, leading almost exclusively to the formation of the S(+) enantiomer. This demonstrates a specific steric orientation of the substrate within the active site of the functional CYP2D6 enzyme.

In stark contrast, poor metabolizers (PMs), who lack functional CYP2D6, not only exhibit a drastically reduced overall formation of 4-hydroxydebrisoquine but also a significant loss of this enantioselectivity.[9] In PMs, the R(-) enantiomer can constitute up to 36% of the total 4-hydroxydebrisoquine excreted, suggesting that the minimal metabolism observed is carried out by other, non-stereoselective enzymes.[9] This insight is vital for mechanistic studies of drug metabolism and for interpreting results from individuals with compromised CYP2D6 function.

Analytical Characterization and Quantification Protocol

The accurate quantification of debrisoquine and 4-hydroxydebrisoquine in biological matrices, primarily urine, is the cornerstone of CYP2D6 phenotyping. High-Performance Liquid Chromatography (HPLC) is a widely used, robust, and reliable technique for this purpose.[10][11]

Analytical Workflow Overview

The process begins with sample collection after administration of a probe drug dose, followed by sample preparation to isolate the analytes, chromatographic separation, and finally, detection and quantification. This self-validating system ensures that each step is controlled and reproducible, leading to trustworthy results.

Caption: General workflow for CYP2D6 phenotyping.

Detailed Protocol: HPLC with Fluorescence Detection

This protocol is adapted from a validated method for the simultaneous determination of debrisoquine and 4-hydroxydebrisoquine in urine.[10][12] The choice of fluorescence detection provides high sensitivity, which is essential for accurately measuring the low concentrations of 4-hydroxydebrisoquine often found in PMs.

I. Materials and Reagents:

-

Debrisoquine Sulfate and 4-Hydroxydebrisoquine (analytical standards)

-

Metoprolol (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Acetate

-

Deionized Water

-

Urine samples from subjects

II. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 400 µL of urine into a clean extraction tube.

-

Add 50 µL of the internal standard solution (Metoprolol, 20 µg/mL).

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of 5 M NaOH to basify the sample, followed by 3 mL of an organic solvent mixture (e.g., ethyl acetate/isopropanol).

-

Vortex vigorously for 2 minutes to ensure complete extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject 50 µL of the reconstituted sample into the HPLC system.

III. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: 5-µm CN-reverse-phase column (e.g., Shimpack, 250 x 4.6 mm).[10][12]

-

Mobile Phase: 0.25 M acetate buffer (pH 5.0) and acetonitrile in a 9:1 (v/v) ratio.[10][12]

-

Column Temperature: Ambient.

-

Detection: Fluorescence detector set to an excitation wavelength (λex) of 210 nm and an emission wavelength (λem) of 290 nm.[10][12]

IV. Calibration and Validation:

-

Prepare calibration standards by spiking drug-free human urine with known concentrations of debrisoquine and 4-hydroxydebrisoquine.

-

Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

The method must be validated for linearity, sensitivity (limit of detection and quantification), precision (intra- and inter-assay), and accuracy.

Data Presentation: Method Validation Parameters

A robust analytical method is essential for reliable phenotyping. The following table summarizes typical validation results for an HPLC-fluorescence method, demonstrating its suitability for research applications.

| Parameter | Debrisoquine | 4-Hydroxydebrisoquine | Reference |

| Linearity Range | 390 - 6240 ng/mL | 750 - 12000 ng/mL | [10][12] |

| Sensitivity (LOD) | 3 ng/mL | 6 ng/mL | [10][12] |

| Intra-assay Precision (%CV) | 5.7% | 5.3% | [10][12] |

| Inter-assay Precision (%CV) | 8.2% | 8.2% | [10][12] |

Application in Drug Development and Clinical Research

The characterization of 4-hydroxydebrisoquine is not merely an academic exercise; it is a practical tool with significant applications in the pharmaceutical industry and clinical settings.

-

Early Phase Drug Development: New chemical entities (NCEs) are routinely screened for their potential to be metabolized by or inhibit CYP2D6. Using debrisoquine as a probe substrate, researchers can conduct in vitro studies with human liver microsomes or recombinant CYP2D6 to see if an NCE inhibits the formation of 4-hydroxydebrisoquine. This is a critical step in predicting potential drug-drug interactions (DDIs).

-

Clinical Pharmacology Studies: The debrisoquine phenotyping test can be incorporated into clinical trials to stratify subjects based on their metabolic status.[13] This allows for a more precise evaluation of a new drug's pharmacokinetics and pharmacodynamics, potentially uncovering genotype-dependent differences in safety and efficacy.

-

Personalized Medicine: While not as common as genotyping, phenotyping with debrisoquine can provide a definitive assessment of an individual's metabolic capacity. This information can be used to guide the dosing of other critical CYP2D6 substrates, such as certain antidepressants, antipsychotics, beta-blockers, and opioids, thereby minimizing risks and optimizing therapeutic outcomes.[2][6]

Conclusion

4-Hydroxydebrisoquine is far more than a simple drug metabolite. It is a powerful scientific tool that provides a window into the functional status of CYP2D6, one of the most important enzymes in human drug metabolism. Its characterization, from the stereoselectivity of its formation to the precise methods for its quantification, is essential for advancing our understanding of pharmacogenetics. For scientists in drug discovery and clinical development, a thorough grasp of 4-hydroxydebrisoquine's properties and the methodologies to measure it is indispensable for predicting drug interactions, explaining inter-individual variability in drug response, and ultimately, contributing to the development of safer and more effective medicines.

References

-

Title: Debrisoquine – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: The metabolism of [14C]-debrisoquine in man Source: PubMed URL: [Link]

-

Title: 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio Source: PubMed URL: [Link]

-

Title: A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography Source: SciELO URL: [Link]

-

Title: A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography Source: PubMed URL: [Link]

-

Title: Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship Source: PubMed URL: [Link]

-

Title: Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Showing metabocard for 4-Hydroxydebrisoquine (HMDB0006468) Source: Human Metabolome Database URL: [Link]

-

Title: A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography Source: SciELO URL: [Link]

-

Title: Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship Source: ResearchGate URL: [Link]

-

Title: CYP2D6 4-hydroxylates debrisoquine Source: Reactome Pathway Database URL: [Link]

-

Title: Enantioselectivity of 4-hydroxylation in extensive and poor metabolizers of debrisoquine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Debrisoquine | C10H13N3 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Catalytic activities of human debrisoquine 4-hydroxylase cytochrome P450 (CYP2D6) expressed in yeast Source: PubMed URL: [Link]

-

Title: Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs Source: PubMed URL: [Link]

-

Title: Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry Source: ACS Publications URL: [Link]

-

Title: The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism Source: LinkedIn URL: [Link]

-

Title: Comparison of debrisoquine (Deb) to 4-hydroxydebrisoquine (4-OH Deb)... Source: ResearchGate URL: [Link]

Sources

- 1. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic activities of human debrisoquine 4-hydroxylase cytochrome P450 (CYP2D6) expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sequencing.com [sequencing.com]

- 7. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselectivity of 4-hydroxylation in extensive and poor metabolizers of debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Fate of Debrisoquine

Introduction: Debrisoquine as a Cornerstone of Pharmacogenetics

Debrisoquine, an adrenergic-blocking agent once used for hypertension, holds a seminal place in the history of pharmacology and personalized medicine. Its profound variability in antihypertensive effect among patients led to the discovery of one of the first and most clinically significant genetic polymorphisms in drug metabolism.[1][2] This guide provides a comprehensive exploration of the metabolic fate of debrisoquine, detailing the enzymatic pathways, the genetic underpinnings of its variable disposition, and the established methodologies used to investigate its metabolism. For researchers and drug development professionals, understanding debrisoquine is not merely a historical exercise; it is a foundational model for interrogating the activity of Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 20% of commonly prescribed drugs.[2][3]

Section 1: Absorption, Distribution, and Elimination Kinetics

The journey of debrisoquine in the body begins with its administration and subsequent movement into, through, and out of the system. A thorough understanding of its pharmacokinetic profile is essential for interpreting metabolic data.

Absorption: Debrisoquine is well-absorbed following oral administration, with peak plasma concentrations of both the parent drug and its primary metabolite occurring approximately 2 hours post-dose, indicating rapid absorption and significant presystemic (first-pass) metabolism.[4]

Distribution and Hepatic Uptake: As a positively charged molecule, debrisoquine's entry into hepatocytes—the primary site of its metabolism—is not a simple passive diffusion process. Research has identified that debrisoquine is a substrate for the genetically polymorphic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[5] This transporter facilitates the uptake of debrisoquine from the blood into liver cells. Consequently, variations in OCT1 function can influence the intracellular concentration of debrisoquine available for metabolism, adding another layer of complexity to its pharmacokinetic variability.[5]

Elimination: Debrisoquine and its metabolites are quantitatively eliminated from the body, primarily via the urine, within 24 to 72 hours.[1][6][7] The elimination half-life of unchanged debrisoquine is approximately 16.2 hours, whereas its main metabolite, 4-hydroxydebrisoquine, is eliminated more rapidly with a half-life of about 9.6 hours.[4] Renal clearance for both compounds appears to involve active tubular secretion, which may become saturated at higher concentrations.[4]

| Pharmacokinetic Parameter | Value / Description | Source(s) |

| Route of Administration | Oral | [1] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [4] |

| Hepatic Uptake Transporter | Organic Cation Transporter 1 (OCT1) | [5] |

| Primary Route of Elimination | Renal (Urine) | [6][7] |

| Elimination Half-life (Debrisoquine) | ~16.2 hours | [4] |

| Elimination Half-life (4-OH-Debrisoquine) | ~9.6 hours | [4] |

Section 2: The Enzymatic Pathways of Debrisoquine Metabolism

The biotransformation of debrisoquine is a multi-step process dominated by oxidative metabolism mediated by the Cytochrome P450 system.

Primary Hydroxylation: The Role of CYP2D6

The principal metabolic pathway for debrisoquine is the aliphatic hydroxylation at the 4-position of the alicyclic ring, producing 4-hydroxydebrisoquine .[1][6][7] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[1][8][9] The rate of this conversion is the primary determinant of a subject's debrisoquine metabolic phenotype and serves as a direct in vivo measure of CYP2D6 activity.

Minor and Secondary Metabolic Pathways

While 4-hydroxylation is dominant, other metabolites are also formed:

-

Minor Hydroxylated Metabolites: Significant, albeit smaller, amounts of 5-, 6-, 7-, and 8-hydroxydebrisoquine are also produced.[6][7]

-

Novel Secondary Metabolite: A more recently discovered metabolite, 3,4-dehydrodebrisoquine , is formed from the further metabolism of 4-hydroxydebrisoquine.[10] The formation of this metabolite introduces variability into the classic metabolic ratio, as it represents a further transformation of the primary product.[10]

-

Conjugation: Both debrisoquine and 4-hydroxydebrisoquine can undergo glucuronidation, a Phase II metabolic reaction, which is also dependent on the individual's genotype.[10]

Caption: Metabolic pathways of debrisoquine, highlighting the primary CYP2D6-mediated 4-hydroxylation.

Section 3: Genetic Polymorphism of CYP2D6 and its Clinical Ramifications

The discovery of debrisoquine's variable metabolism was a watershed moment, revealing that the activity of a single enzyme, CYP2D6, is inherited as an autosomal recessive trait.[1][11] The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a spectrum of metabolic capacities within the population.[2]

This genetic variability gives rise to four principal phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit significantly reduced or absent enzyme activity, leading to high plasma concentrations of debrisoquine and a low level of the 4-hydroxy metabolite.[1][9]

-

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Possess two fully functional alleles, representing the "normal" metabolic capacity.[9]

-

Ultrarapid Metabolizers (UMs): Have multiple copies of functional CYP2D6 genes, leading to exceptionally high enzyme activity.[9] This results in rapid clearance of debrisoquine.

| Phenotype | Typical Genotype Example | Metabolic Ratio (MR) (Debrisoquine/4-OH-Debrisoquine) | Clinical Implication for CYP2D6 Substrates |

| Poor (PM) | Two non-functional alleles (e.g., 4/4) | > 12.6 (in Caucasians)[1] | Increased risk of adverse effects from standard doses. |

| Intermediate (IM) | One functional, one non-functional (e.g., 1/4) | 0.1 - 2.0 (highly variable) | May require dose adjustments. |

| Extensive (EM) | Two functional alleles (e.g., 1/1) | < 12.6 (typically < 1.0)[1] | Expected drug response at standard doses. |

| Ultrarapid (UM) | Gene duplication/multiplication (e.g., 1xN/2xN) | Very low (< 0.1) | Risk of therapeutic failure from standard doses. |

The frequency of these phenotypes varies significantly across different ethnic populations. For instance, the PM phenotype is found in 7-10% of Caucasians but only 1-2% of East Asians.[1] This variability underscores the importance of considering ancestry in pharmacogenetic studies and clinical practice.

Section 4: Methodologies for Characterizing Debrisoquine Metabolism

A robust and multi-faceted experimental approach is required to fully characterize the metabolic fate of debrisoquine. This involves a combination of in vivo phenotyping, in vitro mechanistic studies, and genotyping.

In Vivo Phenotyping Protocol

Phenotyping with debrisoquine remains the gold standard for determining an individual's functional CYP2D6 activity.

Causality Behind Experimental Choices: The protocol is designed to provide a direct, functional readout of the enzyme's capacity in vivo. An 8-hour urine collection is chosen as it captures the peak excretion period and provides a reliable window to establish a stable metabolic ratio (MR).[1] The MR is a unitless value that normalizes for variations in absorption and excretion, isolating the metabolic conversion step as the key variable.

Step-by-Step Protocol:

-

Subject Screening and Preparation: Subjects should abstain from other medications known to inhibit or induce CYP2D6 for at least one week prior to the study.[12] A baseline urine sample may be collected.

-

Dosing: Administer a single oral dose of 10 mg debrisoquine hemisulphate with water.[13]

-

Urine Collection: Collect all urine voided over the next 8 hours into a single container. Record the total volume.

-

Sample Processing: Measure the total urine volume and store an aliquot at -20°C or lower until analysis.

-

Bioanalysis: Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine sample using a validated analytical method (e.g., HPLC or GC-MS).[14][15]

-

Calculation of Metabolic Ratio (MR):

-

MR = (Molar concentration of Debrisoquine) / (Molar concentration of 4-hydroxydebrisoquine)

-

-

Phenotype Classification: Assign the phenotype based on the calculated MR using established cut-off values (e.g., MR > 12.6 for PMs in Caucasians).[1]

Caption: Standardized workflow for in vivo CYP2D6 phenotyping using debrisoquine.

In Vitro Metabolism Assays

In vitro systems are indispensable for mechanistic studies, such as identifying the specific enzymes involved and assessing potential drug-drug interactions.

-

Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum from pooled human liver tissue containing a rich complement of P450 enzymes. They are the workhorse for metabolic stability and inhibition studies.

-

Recombinant Enzymes: Using cDNA-expressed CYP2D6 allows for definitive confirmation that it is the enzyme responsible for a specific metabolic conversion, eliminating contributions from other P450s.

Protocol: Debrisoquine 4-Hydroxylation in Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), HLM (final concentration 0.2-0.5 mg/mL), and debrisoquine (at a concentration near its Km, or a range of concentrations for kinetic analysis).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to allow components to equilibrate.

-

Initiate Reaction: Start the reaction by adding the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase). This cofactor is essential for P450 activity.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.

-

Sample Clean-up: Centrifuge the sample to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

-

Analysis: Quantify the formation of 4-hydroxydebrisoquine using LC-MS/MS or another sensitive analytical method.

Genotyping Assays

Genotyping provides the underlying genetic information that explains the observed phenotype. Common methods include Polymerase Chain Reaction (PCR) combined with Restriction Fragment Length Polymorphism (RFLP) analysis or, more commonly today, targeted sequencing or real-time PCR with allele-specific probes to identify key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.[16]

Section 5: Regulatory and Drug Development Context

The principles learned from debrisoquine metabolism have been codified into regulatory guidance. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines recommending or requiring pharmacogenomic studies for new drugs.[17][18][19] The EMA's guideline on pharmacokinetic evaluation, for example, states that if a polymorphic enzyme is responsible for more than 25% of a drug's metabolism, its genetic variants should be investigated.[20] Debrisoquine phenotyping or CYP2D6 genotyping is often employed in early clinical development to understand the potential for metabolic variability of a new chemical entity and its implications for safety and efficacy.

Conclusion

The metabolic fate of debrisoquine is a classic and enduring paradigm in pharmacology. Its study reveals a complex interplay between enzymatic pathways, genetic control, and transporter-mediated disposition. For scientists in drug development, a deep understanding of this model compound is not just academic; it provides the fundamental logic and experimental framework for investigating and mitigating the risks associated with metabolic pharmacogenetic variability for any new drug candidate that is a substrate of CYP2D6. The self-validating system of correlating genotype with in vitro results and in vivo phenotyping remains a powerful strategy to ensure the safe and effective development of new medicines in the era of personalized healthcare.

References

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis Online. [Link]

-

LabCE. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. [Link]

-

Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17-28. [Link]

-

Masimirembwa, C., Persson, I., Bertilsson, L., Hasler, J., & Ingelman-Sundberg, M. (1996). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European Journal of Clinical Pharmacology, 51(3-4), 303-307. [Link]

-

Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British Journal of Clinical Pharmacology, 7(3), 257–266. [Link]

-

Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British Journal of Clinical Pharmacology, 7(3), 257–266. [Link]

-

Zhen, Y., Slavík, J., McPhail, K. L., et al. (2006). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition, 34(6), 1035-1043. [Link]

-

Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. Pharmacogenomics, 10(1), 17-28. [Link]

-

Caporaso, N. E., Shields, P. G., Landi, M. T., et al. (1995). The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype. IARC Scientific Publications, (132), 209-218. [Link]

-

ResearchGate. (n.d.). The pharmacokinetics of debrisoquine in CYP2D6-humanised mice. [Link]

-

European Medicines Agency. (n.d.). Multidisciplinary: pharmacogenomics. [Link]

-

Zhou, H. H., Whelan, E., & Wood, A. J. (1991). Debrisoquine phenotype and the pharmacokinetics and beta-2 receptor pharmacodynamics of metoprolol and its enantiomers. The Journal of Pharmacology and Experimental Therapeutics, 256(3), 959-966. [Link]

-

Tuisila, P. K., & Coulter, D. M. (2001). Genetic Polymorphism of Debrisoquine (CYP2D6) and Proguanil (CYP2C19) in South Pacific Polynesian Populations. Clinical and Diagnostic Laboratory Immunology, 8(4), 819-821. [Link]

-

Dring, L. G., & Smith, R. L. (1977). Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection. Journal of Chromatography A, 133(1), 161-166. [Link]

-

Kimura, S., Umeno, M., Skoda, R. C., Meyer, U. A., & Gonzalez, F. J. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. The American Journal of Human Genetics, 45(6), 889-904. [Link]

-

European Medicines Agency. (2018). Guideline on good pharmacogenomic practice. [Link]

-

Bertschy, G., Vandel, S., Vandel, B., Allers, G., & Volmat, R. (1991). Debrisoquine oxidative phenotyping and psychiatric drug treatment. European Journal of Clinical Pharmacology, 41(6), 573-576. [Link]

-

Brøsen, K., & Gram, L. F. (1989). The genetic polymorphism of debrisoquine/sparteine metabolism--clinical aspects. European Journal of Clinical Pharmacology, 36(6), 537-547. [Link]

-

Lennard, M. S., Jackson, P. R., Freestone, S., Tucker, G. T., Ramsay, L. E., & Woods, H. F. (1984). The relationship between debrisoquine oxidation phenotype and the pharmacokinetics and pharmacodynamics of propranolol. British Journal of Clinical Pharmacology, 17(6), 679-685. [Link]

-

Gascón, M. P., & Agúndez, J. A. (2005). CYP2D6 -1584C>G promoter polymorphism and debrisoquine ultrarapid hydroxylation in healthy volunteers. Pharmacogenomics, 6(8), 869-874. [Link]

-

Matthaei, J., Tzvetkov, M. V., Strube, J., et al. (2012). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. Biochemical Pharmacology, 84(11), 1503-1509. [Link]

-

Pollock, B. G., Perel, J. M., Altieri, L. P., et al. (1992). Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology. Psychopharmacology Bulletin, 28(2), 163-168. [Link]

-

European Medicines Agency. (n.d.). European Medicines Agency initiatives and perspectives on pharmacogenomics. Pharmacogenomics, 15(12), 1637-1643. [Link]

-

Taylor, M., & Aronson, J. K. (2022). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 13(10), 1885. [Link]

-

van der Wouden, C. H., Böhringer, S., Cecchin, E., et al. (2020). Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics, 108(3), 546-555. [Link]

-

The Pharma Letter. (2012). EMA guidelines on pharmacogenetics in evaluating pharmacokinetics of medicines. [Link]

-

Llerena, A., Edman, G., Cobaleda, J., et al. (1993). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Therapeutic Drug Monitoring, 15(2), 94-97. [Link]

-

Eichelbaum, M., & Gross, A. S. (1990). The clinical significance of the sparteine/debrisoquine oxidation polymorphism. Pharmacology & Therapeutics, 46(3), 377-394. [Link]

-

Malcolm, S. L., & Marten, T. R. (1976). Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry. Analytical Chemistry, 48(6), 807-809. [Link]

-

Angelo, M. M., Dring, L. G., & Smith, R. L. (1979). The disposition of debrisoquine in hypertensive patients. British Journal of Clinical Pharmacology, 7(5), 477-483. [Link]

-

Fox, A. R., Wright, G. J., & Kriel, J. R. (1993). The Determination of Debrisoquine and its 4-Hydroxy Metabolite in Urine by Capillary Gas Chromatography and High Performance Liquid Chromatography. Journal of Liquid Chromatography, 16(6), 1315-1327. [Link]

-

Dalén, P., Dahl, M. L., Eichelbaum, M., Bertilsson, L., & Wilkinson, G. R. (1999). Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes. Pharmacogenetics, 9(6), 687-696. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sequencing.com [sequencing.com]

- 9. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Good pharmacogenomic practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. European Medicines Agency initiatives and perspectives on pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Critical Role of 4-Hydroxydebrisoquine in Pharmacogenetics

An Application Note and Protocol for the Quantification of 4-Hydroxydebrisoquine in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of 4-hydroxydebrisoquine, the principal metabolite of the antihypertensive drug debrisoquine, serves as a cornerstone in the field of pharmacogenetics. The metabolic conversion of debrisoquine to 4-hydroxydebrisoquine is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The activity of CYP2D6 is highly variable across the human population due to extensive genetic polymorphism, leading to distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[3]

Determining an individual's CYP2D6 metabolic capacity by phenotyping—calculating the urinary metabolic ratio (MR) of debrisoquine to 4-hydroxydebrisoquine—is crucial for personalized medicine.[4][5] This information helps predict patient responses to numerous clinically important drugs metabolized by CYP2D6, including antidepressants, antipsychotics, beta-blockers, and opioids, thereby minimizing the risk of adverse drug reactions or therapeutic failure.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and specific platform for the simultaneous determination of debrisoquine and 4-hydroxydebrisoquine.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of 4-hydroxydebrisoquine in human urine, designed for researchers, clinical scientists, and professionals in drug development. The methodology emphasizes the causal logic behind procedural choices, ensuring both technical accuracy and practical reliability.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate debrisoquine and its metabolite from the complex urinary matrix. Because debrisoquine and, particularly, the polar 4-hydroxydebrisoquine are non-volatile, a critical derivatization step is required to make them amenable to gas chromatography. Silylation is employed to replace active hydrogen atoms on hydroxyl and amine groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[8]

Following derivatization, the analytes are separated on a GC capillary column based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized (typically via electron ionization) and detected by a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) mode is utilized for its superior sensitivity and specificity, monitoring characteristic ions of the derivatized analytes and a deuterated internal standard.[9] The use of a stable isotope-labeled internal standard, such as d9-4-hydroxydebrisoquine, is crucial for correcting variations in extraction efficiency and instrument response.[6]

Metabolic Pathway: CYP2D6-Mediated Debrisoquine Hydroxylation

The following diagram illustrates the single-step metabolic conversion central to this assay.

Caption: CYP2D6 enzyme-catalyzed 4-hydroxylation of debrisoquine.

Materials and Reagents

| Item | Description | Recommended Supplier |

| Standards | Debrisoquine Sulfate | Sigma-Aldrich |

| 4-Hydroxydebrisoquine Sulfate | Toronto Research Chemicals | |

| d9-4-Hydroxydebrisoquine (Internal Standard) | Toronto Research Chemicals | |

| Enzymes | β-Glucuronidase from E. coli | Sigma-Aldrich |

| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Sigma-Aldrich |

| Ammonium Acetate Buffer (100 mM, pH 5.0) | In-house preparation | |

| Sodium Hydroxide (NaOH), 2N | Fisher Scientific | |

| Hydrochloric Acid (HCl), 2N | Fisher Scientific | |

| Solvents | Methanol (HPLC Grade) | Fisher Scientific |

| Acetonitrile (HPLC Grade) | Fisher Scientific | |

| Ethyl Acetate (GC Grade) | Fisher Scientific | |

| Dichloromethane (GC Grade) | Fisher Scientific | |

| Consumables | Solid-Phase Extraction (SPE) Cartridges (C18, 100 mg) | Waters |

| Glass Conical Vials (2 mL) with PTFE-lined caps | Agilent Technologies | |

| GC-MS Vials (2 mL) with inserts | Agilent Technologies |

Instrumentation and Analytical Conditions

A gas chromatograph coupled to a single quadrupole mass spectrometer is required. The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

| Parameter | Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Port | Splitless, 250 °C | Ensures efficient volatilization of derivatized analytes without thermal degradation. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |

| Oven Program | Initial 100 °C, hold 1 min; ramp 15 °C/min to 280 °C, hold 5 min | Gradient temperature program designed to separate analytes from solvent front and matrix components while ensuring elution of less volatile compounds. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Optimized for stable ionization and minimal contamination. |

| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only ions of interest. |

| SIM Ions (m/z) | Note: These are example ions for TMS derivatives and must be confirmed by infusing derivatized standards. | |

| Debrisoquine-TMS | 247, 232, 117 | Target and qualifier ions for the derivatized parent drug. |

| 4-OH-Debrisoquine-TMS | 335, 320, 218 | Target and qualifier ions for the derivatized metabolite. |

| d9-4-OH-Debrisoquine-TMS | 344, 329 | Target and qualifier ions for the deuterated internal standard. |

Comprehensive Analytical Workflow

The entire process from sample collection to data reporting is outlined below.

Caption: End-to-end workflow for GC-MS analysis of 4-Hydroxydebrisoquine.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve debrisoquine, 4-hydroxydebrisoquine, and d9-4-hydroxydebrisoquine in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the stock solutions with methanol:water (50:50) to prepare a set of combined working standards for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

-

QC Samples: Prepare QC samples in pooled drug-free human urine at low, medium, and high concentrations from separate stock solution weighings.

-

Internal Standard (IS) Working Solution: Dilute the d9-4-hydroxydebrisoquine stock solution to a final concentration of 500 ng/mL in methanol.

Urine Sample Preparation

Causality: This multi-step process is designed to remove salts, urea, and other polar interferences while concentrating the analytes of interest. Enzymatic hydrolysis is essential as a significant fraction of metabolites are excreted as glucuronide conjugates; omitting this step would lead to an underestimation of total 4-hydroxydebrisoquine.[4]

-

Aliquot and Spike: Transfer 1 mL of each urine sample (calibrator, QC, or unknown) into a 15 mL glass tube. Add 50 µL of the IS working solution (500 ng/mL) to all tubes except the blank matrix. Vortex briefly.

-

Enzymatic Hydrolysis: Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase solution (approx. 10,000 U/mL).[10] Vortex and incubate in a water bath at 60°C for 2 hours.[10] Allow samples to cool to room temperature.

-

pH Adjustment: Add 100 µL of 2N NaOH to basify the sample to a pH > 10. This ensures the analytes are in their free base form for efficient extraction.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not let the sorbent go dry.

-

Load the entire hydrolyzed sample onto the cartridge.

-